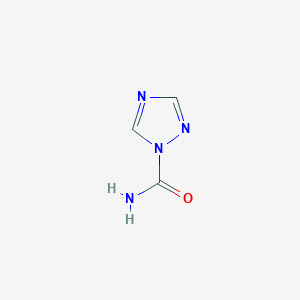
Hexadecylsulfuric Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a natural anionic surfactant with the molecular formula C₁₆H₃₅NaO₄S and a molecular weight of 346.5 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecylsulfuric Acid Sodium Salt is typically synthesized through the sulfation of cetyl alcohol (hexadecanol) using sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction can be represented as follows: [ \text{C}{16}\text{H}{33}\text{OH} + \text{SO}3 \rightarrow \text{C}{16}\text{H}{33}\text{OSO}3\text{H} ] [ \text{C}{16}\text{H}{33}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}{16}\text{H}_{33}\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient and consistent production . The resulting product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecylsulfuric Acid Sodium Salt primarily undergoes reactions typical of sulfates, including:
Neutralization: Reacts with acids to form the corresponding hexadecyl sulfate and water.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the sulfate group.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products:
Hexadecyl Sulfate: Formed through neutralization reactions.
Various Substituted Products: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hexadecylsulfuric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization of styrene.
Biology: Employed in studies involving the electrokinetic properties of hematite.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of black antibacterial PET films.
Wirkmechanismus
The primary mechanism of action of Hexadecylsulfuric Acid Sodium Salt is its ability to reduce surface tension, making it an effective surfactant. It interacts with hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and disperse particles in aqueous solutions . This property is crucial in various applications, including emulsion polymerization and drug delivery.
Vergleich Mit ähnlichen Verbindungen
- Sodium Dodecyl Sulfate (SDS)
- Sodium Octadecyl Sulfate
- Sodium Tetradecyl Sulfate
Eigenschaften
Molekularformel |
C34H70Na2O8S2 |
|---|---|
Molekulargewicht |
717.0 g/mol |
IUPAC-Name |
disodium;hexadecyl sulfate;octadecyl sulfate |
InChI |
InChI=1S/C18H38O4S.C16H34O4S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);;/q;;2*+1/p-2 |
InChI-Schlüssel |
ZCIKSVBTGWDVAI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)

![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)








![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)


